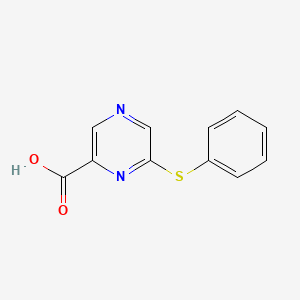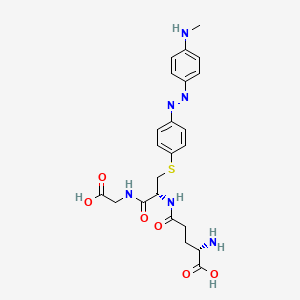![molecular formula C8H7Cl4NO2 B14462803 1-[(2,2,2-Trichloroethoxy)carbonyl]pyridin-1-ium chloride CAS No. 66531-22-4](/img/structure/B14462803.png)
1-[(2,2,2-Trichloroethoxy)carbonyl]pyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,2,2-Trichloroethoxy)carbonyl]pyridin-1-ium chloride is a chemical compound known for its use in organic synthesis. It is often employed as a protecting group for amines, thiols, and alcohols due to its stability and ease of removal under specific conditions .
准备方法
The synthesis of 1-[(2,2,2-Trichloroethoxy)carbonyl]pyridin-1-ium chloride typically involves the reaction of 2,2,2-trichloroethyl chloroformate with pyridine. The reaction is carried out under ambient temperature conditions, often in the presence of a base such as pyridine or aqueous sodium hydroxide . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
化学反应分析
1-[(2,2,2-Trichloroethoxy)carbonyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly reported.
科学研究应用
1-[(2,2,2-Trichloroethoxy)carbonyl]pyridin-1-ium chloride is widely used in scientific research, particularly in organic chemistry. Its primary application is as a protecting group for amines, thiols, and alcohols. This compound is valuable in multi-step synthesis processes where selective protection and deprotection of functional groups are required . Additionally, it finds applications in the synthesis of complex organic molecules and pharmaceuticals.
作用机制
The mechanism of action of 1-[(2,2,2-Trichloroethoxy)carbonyl]pyridin-1-ium chloride involves the formation of a stable trichloroethoxycarbonyl group that protects the functional group of interest. The stability of this protecting group allows for various synthetic transformations to occur without affecting the protected functional group. The deprotection mechanism typically involves the use of zinc in the presence of acetic acid, leading to the cleavage of the trichloroethoxycarbonyl group and the release of the free functional group .
相似化合物的比较
1-[(2,2,2-Trichloroethoxy)carbonyl]pyridin-1-ium chloride is similar to other protecting groups such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). it is unique in its ability to be removed under milder conditions using zinc and acetic acid, making it advantageous in certain synthetic applications . Similar compounds include:
- tert-Butyloxycarbonyl (Boc)
- Benzyloxycarbonyl (Cbz)
- Methoxycarbonyl (Moc)
These compounds are also used as protecting groups in organic synthesis but may require different conditions for deprotection.
属性
CAS 编号 |
66531-22-4 |
|---|---|
分子式 |
C8H7Cl4NO2 |
分子量 |
291.0 g/mol |
IUPAC 名称 |
2,2,2-trichloroethyl pyridin-1-ium-1-carboxylate;chloride |
InChI |
InChI=1S/C8H7Cl3NO2.ClH/c9-8(10,11)6-14-7(13)12-4-2-1-3-5-12;/h1-5H,6H2;1H/q+1;/p-1 |
InChI 键 |
DYCKYLCHVRFDJE-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=[N+](C=C1)C(=O)OCC(Cl)(Cl)Cl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


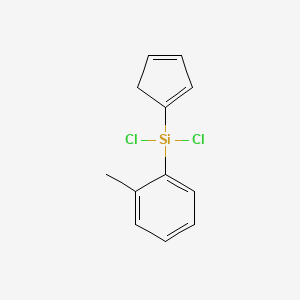
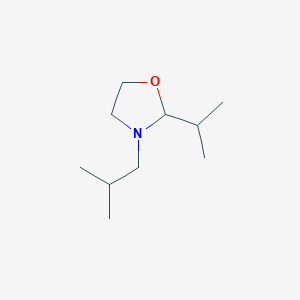


![3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one](/img/structure/B14462738.png)
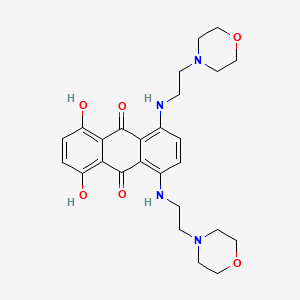

![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2-methylmorpholine](/img/structure/B14462752.png)
![2,7-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cycloheptan-1-one](/img/structure/B14462755.png)
![2,2-bis(hydroxymethyl)propane-1,3-diol;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;nonanedioic acid;(E)-octadec-9-enoic acid](/img/structure/B14462766.png)
